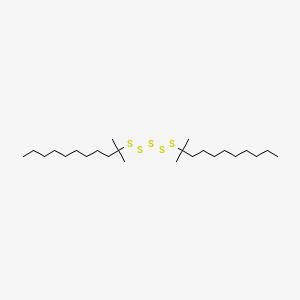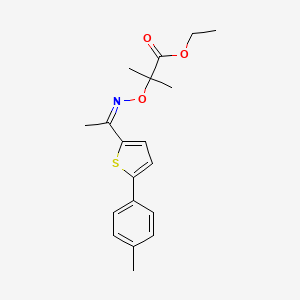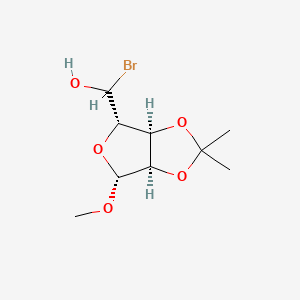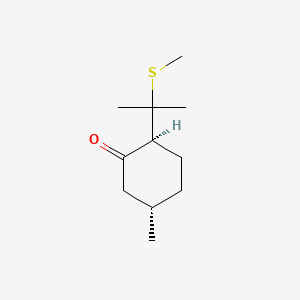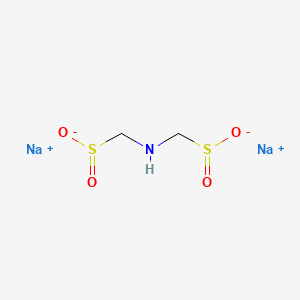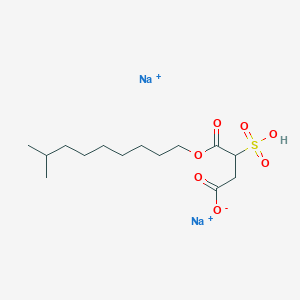
Disodium 1-isodecyl 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate is a chemical compound with the molecular formula C14H26O7S2NaThis compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate typically involves the esterification of butanedioic acid (succinic acid) with 8-methylnonanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include the use of an acid catalyst for the esterification step and controlled temperature and pH conditions for the sulfonation and neutralization steps .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and sulfonation processes. The use of continuous reactors and automated control systems ensures consistent product quality and high yield. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the interaction of its hydrophobic tail with non-polar substances and its hydrophilic head with water molecules. The compound can also interact with biological membranes, leading to cell lysis and protein extraction .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-[(8-methylnonyl)oxy]-4-oxo-2-sulfonatobutanoate
- Disodium isodecyl sulfosuccinate
- Disodium 4-isodecyl sulfosuccinate
Uniqueness
Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate is unique due to its specific molecular structure, which provides it with distinct surfactant properties. Its ability to reduce surface tension and enhance solubility makes it particularly valuable in various industrial and scientific applications .
Properties
CAS No. |
65277-50-1 |
|---|---|
Molecular Formula |
C14H25Na2O7S+ |
Molecular Weight |
383.39 g/mol |
IUPAC Name |
disodium;4-(8-methylnonoxy)-4-oxo-3-sulfobutanoate |
InChI |
InChI=1S/C14H26O7S.2Na/c1-11(2)8-6-4-3-5-7-9-21-14(17)12(10-13(15)16)22(18,19)20;;/h11-12H,3-10H2,1-2H3,(H,15,16)(H,18,19,20);;/q;2*+1/p-1 |
InChI Key |
IEVXSIJNMRCEOC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


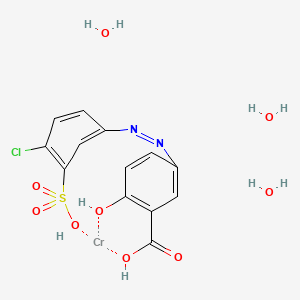
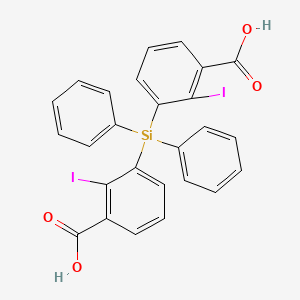
![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)


